2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a trifluoromethoxyphenyl group
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)24-13-5-3-11(4-6-13)20-14(23)9-12-10-25-15(21-12)22-7-1-2-8-22/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEMQIDJVQTEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to various reduced forms of the compound. Substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in the development of new materials with unique properties, such as conductivity and fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
- 4-(p-Bromophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
- Potassium Trifluoro(4-[1,3-thiazol-2-(2,5-Dimethyl-1H-pyrrol-1-yl)]phenyl)borate
Uniqueness
What sets 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable molecule for various applications.
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article summarizes its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a pyrrole ring, thiazole ring, and a trifluoromethoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions, including:
-
Formation of Pyrrole and Thiazole Rings :
- Pyrrole can be synthesized via the Paal-Knorr synthesis.
- Thiazole formation commonly employs the Hantzsch thiazole synthesis.
-
Coupling Reaction :
- The two rings are coupled using dehydration agents to form the final acetamide structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For example, in vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50/EC50 Values | References |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 25 µM | |
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Apoptosis Induction | HCT116 (colon cancer) | 20 µM |
Case Study: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. The mechanism involved activation of caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved caspases in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
